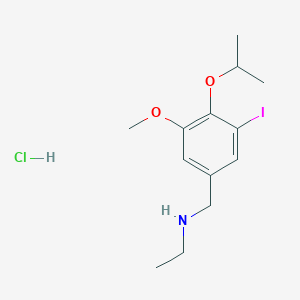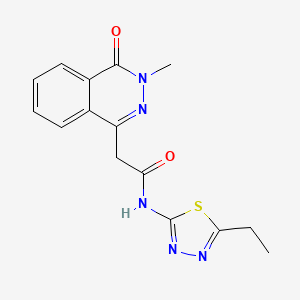![molecular formula C10H12ClNO4 B4234833 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B4234833.png)
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide
Vue d'ensemble
Description
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide, also known as CHMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as arylphenoxyacetamides, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is thought to contribute to its anti-inflammatory activity. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity is thought to contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the development of inflammation. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity is thought to contribute to its potential as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is its relatively straightforward synthesis, which makes it readily available for laboratory experiments. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has also been shown to exhibit a wide range of biological activities, which makes it a promising candidate for further study. However, one of the limitations of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide. One direction is to further investigate its potential as a treatment for Alzheimer's disease. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease, and further study is needed to determine its potential as a therapeutic agent. Another direction is to investigate the potential of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide as an anti-inflammatory agent. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has been shown to inhibit the production of inflammatory mediators, and further study is needed to determine its potential as a treatment for inflammatory diseases. Additionally, further study is needed to determine the safety and efficacy of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide in human subjects.
Applications De Recherche Scientifique
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has also been shown to have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-3,13H,4-5H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLKXUOXDVUYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)
![4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4234779.png)
![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)
![ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4234786.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4234792.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)


![N-(4-chloro-2-methylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234816.png)
![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)

![1-amino-5-(4-morpholinyl)-N-2-pyridinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4234846.png)
